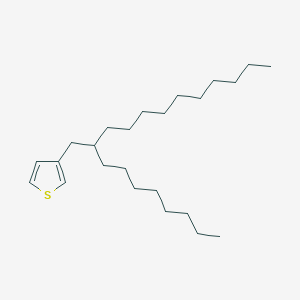

![molecular formula C11H9N3O B2871370 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine CAS No. 2199104-69-1](/img/structure/B2871370.png)

4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

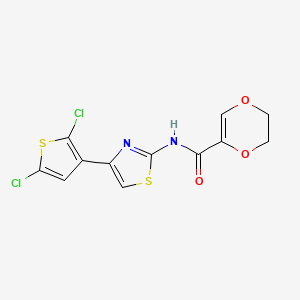

“4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine” is a heterocyclic compound . It is a derivative of pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system . This compound is considered as a bioisostere of natural purine .

Synthesis Analysis

The synthesis of compounds like “this compound” is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . For instance, chloro pyrazolo[3,4-d]pyrimidine can react with propargyl alcohol in the presence of potassium tert-butoxide to afford 1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidine .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is linked with a but-2-yn-1-yloxy group .

科学的研究の応用

Stannylation Reaction and Cross-Couplings in Pyrimidines

Research on pyrimidines, including compounds similar to 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine, has demonstrated their utility in stannylation reactions and subsequent cross-couplings. These processes are crucial for forming new carbon-carbon bonds, highlighting the compound's potential in synthetic organic chemistry and the development of novel pharmaceuticals (Majeed et al., 1989).

Synthesis and Biological Evaluation

The synthesis and evaluation of pyrido[1,2-a]pyrimidine and isoxazoline derivatives, related closely to the chemical structure , have been explored for their antimicrobial activity. This suggests the potential of this compound derivatives in developing new antimicrobial agents (Merja et al., 2004).

Molecular Recognition and Drug Action

Studies involving aminopyrimidines, which share structural similarities with this compound, have underscored the significance of such compounds in molecular recognition processes crucial for targeted drug action. This is particularly relevant in pharmaceuticals where hydrogen bonding plays a pivotal role in drug efficacy (Rajam et al., 2017).

Charge Transfer Materials

Pyrimidine derivatives have been investigated for their charge transfer properties, making them suitable for applications in organic electronics and photovoltaics. The research focused on tuning the electronic and photophysical properties of such compounds for enhanced performance in these fields (Irfan, 2014).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which are structurally related to this compound, have been synthesized and shown to exhibit A1 adenosine receptor affinity. This suggests potential therapeutic applications in conditions where modulation of adenosine receptor activity is beneficial (Harden et al., 1991).

作用機序

Target of Action

The primary targets of 4-(But-2-yn-1-yloxy)pyrido[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its anticancer potential through the inhibition of protein kinases . By inhibiting these enzymes, the compound interferes with the normal signaling processes within the cell, leading to changes in cell growth and metabolism .

Biochemical Pathways

The compound affects the protein kinase pathways, which are crucial for cellular signaling processes . The inhibition of protein kinases disrupts these pathways, leading to alterations in cell growth, differentiation, migration, and metabolism .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and metabolism due to its interference with protein kinase activity . This leads to a decrease in tumor cell proliferation, making the compound a promising candidate for cancer treatment .

将来の方向性

特性

IUPAC Name |

4-but-2-ynoxypyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-2-3-6-15-11-9-4-5-12-7-10(9)13-8-14-11/h4-5,7-8H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLGEVUFFNJTDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=NC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Hydroxymethyl)-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B2871295.png)

![4-fluoro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2871296.png)

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2871305.png)

![3,4,5-trimethoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2871306.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2871308.png)

![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)